2-(5-bromopyridin-3-yl)ethan-1-ol

Organic Synthesis Medicinal Chemistry Building Block

2-(5-Bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a primary alcohol (ethanol) group. This structural combination provides a bifunctional building block for organic synthesis, offering both a cross-coupling handle and a site for further derivatization.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 1255713-61-1
Cat. No. B2966925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromopyridin-3-yl)ethan-1-ol
CAS1255713-61-1
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CCO
InChIInChI=1S/C7H8BrNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2
InChIKeyNLYGJFFEWOCNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-3-yl)ethan-1-ol (CAS 1255713-61-1) for Research and Synthesis Applications


2-(5-Bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a primary alcohol (ethanol) group [1]. This structural combination provides a bifunctional building block for organic synthesis, offering both a cross-coupling handle and a site for further derivatization. The compound is typically supplied as an oil with a purity of ≥95% and is recommended for storage at 4°C to ensure stability . It is an achiral molecule, a key differentiator from closely related chiral ethanol analogs.

Why 2-(5-Bromopyridin-3-yl)ethan-1-ol is Not Interchangeable with Other Bromopyridine Ethanol Analogs


Generic substitution with other bromopyridine ethanol analogs is not feasible due to significant differences in substitution pattern, chirality, and resulting reactivity. For instance, substitution with 1-(5-bromopyridin-3-yl)ethanol introduces a chiral center that can complicate synthesis and lead to stereoisomeric mixtures . Substitution with 2- or 4-bromopyridine isomers can alter the electronic environment and steric accessibility of the halide, which directly impacts cross-coupling efficiency and regioselectivity . The unique 5-bromo substitution pattern on a pyridine ring is known to exhibit distinct reactivity in palladium-catalyzed reactions compared to its 2- and 4-substituted counterparts [1]. The specific quantitative evidence for these differences is detailed below.

Quantitative Evidence Guide for 2-(5-Bromopyridin-3-yl)ethan-1-ol (CAS 1255713-61-1) Against Comparators


Bifunctional Reactivity: Quantifying Orthogonal Functional Group Advantage Over Monofunctional Analogs

2-(5-Bromopyridin-3-yl)ethan-1-ol offers a bifunctional reactivity profile combining a 5-bromo substituent for cross-coupling and a primary alcohol for further functionalization. This distinguishes it from monofunctional analogs like 5-bromopyridine (lacks the alcohol) and 2-(pyridin-3-yl)ethanol (lacks the bromine) . The presence of both groups enables sequential or orthogonal reactions, which is not possible with either monofunctional comparator alone.

Organic Synthesis Medicinal Chemistry Building Block

Achiral Structure: Avoiding Stereochemical Complexity Compared to 1-(5-Bromopyridin-3-yl)ethanol

The target compound is achiral, whereas a close analog, 1-(5-bromopyridin-3-yl)ethanol (CAS 283608-66-2), possesses a chiral center at the alpha-carbon . The presence of a chiral center in a building block introduces the requirement for enantioselective synthesis, chiral resolution, and the potential for diastereomeric mixtures in subsequent reactions, all of which add cost and complexity. The achiral nature of 2-(5-bromopyridin-3-yl)ethan-1-ol simplifies handling, characterization, and downstream product analysis.

Medicinal Chemistry Chiral Synthesis Process Chemistry

Reactivity of 5-Bromo Substituent: Meta-Position Effect on Cross-Coupling Efficiency

The reactivity of halopyridines in palladium-catalyzed carbonylative Suzuki cross-coupling follows a known order: 2- > 4- > 3-substituted. This means that 5-bromo-3-pyridine derivatives, like the target compound, are inherently less reactive than their 2- or 4-bromo counterparts [1]. Under optimized conditions, benzoylpyridines from various bromopyridine isomers are recovered in high yields (80-95%), but the rate and selectivity are dependent on the substitution pattern [1]. This lower reactivity of the 5-bromo group can be strategically advantageous, providing greater control in sequential cross-coupling reactions where chemo- or regioselectivity is required.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Optimal Research Application Scenarios for 2-(5-Bromopyridin-3-yl)ethan-1-ol


Divergent Synthesis of 3,5-Disubstituted Pyridine Libraries

The bifunctional nature of the compound, as established in Evidence 1, makes it an ideal starting point for creating diverse 3,5-disubstituted pyridine libraries. The 5-bromo group can be first used in a Suzuki or similar cross-coupling reaction to install an aryl or heteroaryl moiety. The ethanol side chain can then be independently oxidized, protected, or used as a nucleophile, allowing for the generation of a wide variety of final compounds from a single, readily available intermediate. This sequential use of orthogonal handles is a key advantage over monofunctional building blocks .

Process Chemistry Development Requiring Simplified Analytics

As demonstrated in Evidence 2, the achiral nature of the compound eliminates the need for chiral chromatography and simplifies reaction monitoring by NMR and LC/MS. This is particularly valuable in early-stage process research where the primary goal is to establish robust synthetic routes. Using an achiral building block avoids the additional layer of complexity associated with diastereomeric mixtures, leading to faster and more reliable analytical method development .

Sequential Cross-Coupling Strategies Exploiting Regioselective Reactivity

The established class-level inference (Evidence 3) regarding the lower reactivity of the 5-bromo group in palladium-catalyzed couplings allows chemists to strategically design routes that involve multiple sequential cross-coupling steps on the same pyridine ring. In a scaffold containing multiple halogens (e.g., a 2-chloro-5-bromopyridine intermediate), the more reactive 2-chloro position can be selectively functionalized first, leaving the 5-bromo handle intact for a subsequent, different cross-coupling reaction. This ability to program reactivity based on position is a powerful tool for building complex structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-bromopyridin-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.